1,3,5-Triazine-2,4-diamine, 1-(2,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl-
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Overview
Description
1,3,5-Triazine-2,4-diamine, 1-(2,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- is a chemical compound belonging to the triazine family. This compound is characterized by its triazine ring, which is a six-membered ring containing three nitrogen atoms at alternating positions. The presence of the 2,4-dichlorophenyl group and the 6,6-dimethyl substitution makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(2,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of one of the chlorine atoms in the triazine ring with a 2,4-dichlorophenyl group using a nucleophilic aromatic substitution reaction.
Dimethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(2,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1-(2,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(2,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: This compound has a similar triazine ring structure but with a chlorine atom at the 6-position instead of the 2,4-dichlorophenyl group.
1,3,5-Triazine-2,4-diamine, 6-phenyl-: This compound features a phenyl group at the 6-position, differing from the 2,4-dichlorophenyl substitution.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(2,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
20285-55-6 |
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Molecular Formula |
C11H13Cl2N5 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13Cl2N5/c1-11(2)17-9(14)16-10(15)18(11)8-4-3-6(12)5-7(8)13/h3-5H,1-2H3,(H4,14,15,16,17) |
InChI Key |
FXQMBDQAHVBITF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=C(C=C(C=C2)Cl)Cl)N)N)C |
Origin of Product |
United States |
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